Hydrogen-Bond Donor Deficiency Relative to Saturated Analogs
1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione possesses zero hydrogen-bond donor (HBD) atoms, whereas its saturated analog 1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, 5,6-dihydro- (CAS 875215-49-9) is expected to present an additional N–H donor upon reduction of the ring double bond, and the tetrahydro derivative (CAS 69386-75-0) may expose further HBD capacity depending on conformation [1]. This absence of HBD atoms in the target compound is critical for applications requiring low hydrogen-bond donor count, such as CNS drug design where HBD count is strongly inversely correlated with blood–brain barrier permeability [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD (computed, PubChem) |
| Comparator Or Baseline | 5,6-Dihydro analog (CAS 875215-49-9): ≥1 HBD expected; Tetrahydro analog (CAS 69386-75-0): ≥1 HBD expected |
| Quantified Difference | Target compound has 0 HBD vs. ≥1 HBD for saturated analogs (exact HBD count for comparators not experimentally validated in available sources; inferred from structural saturation) |
| Conditions | In silico computed property; PubChem Cactvs 3.4.8.24 descriptor |
Why This Matters
In CNS drug discovery, each additional HBD can reduce passive permeability by approximately one log unit; a scaffold with zero HBDs offers a significant advantage for brain-penetrant lead optimization.
- [1] PubChem Compound Summary for CID 20491701. Hydrogen Bond Donor Count = 0. National Center for Biotechnology Information. View Source
